![molecular formula C10H16ClNO B13474073 N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B13474073.png)
N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by the presence of a furan ring attached to a cyclopentanamine moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride typically involves the reaction of furan-3-carbaldehyde with cyclopentylamine in the presence of a reducing agent. The reaction is carried out under mild conditions, often using solvents such as ethanol or methanol. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various N-substituted cyclopentanamine derivatives.
Scientific Research Applications
N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(furan-2-yl)methyl]cyclopentanamine hydrochloride
- N-[(thiophen-3-yl)methyl]cyclopentanamine hydrochloride
- N-[(pyridin-3-yl)methyl]cyclopentanamine hydrochloride
Uniqueness
N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit distinct pharmacological properties and synthetic utility.
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
N-(furan-3-ylmethyl)cyclopentanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-4-10(3-1)11-7-9-5-6-12-8-9;/h5-6,8,10-11H,1-4,7H2;1H |
InChI Key |
DMVIRCBBZBTQNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=COC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


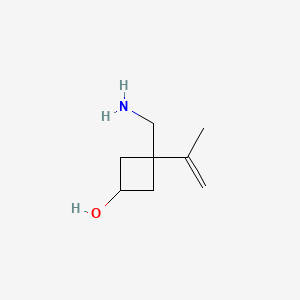
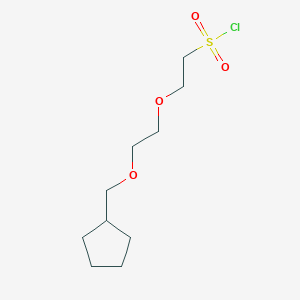

![1-iodo-3-(2H3)methylbicyclo[1.1.1]pentane](/img/structure/B13474009.png)
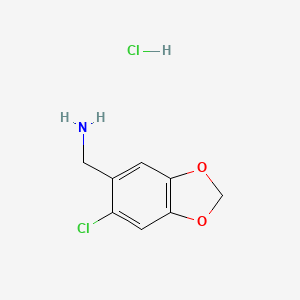
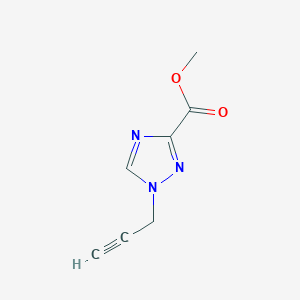

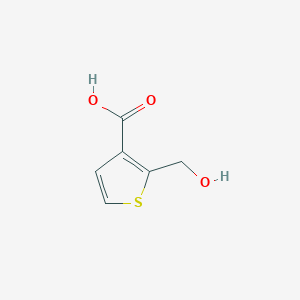
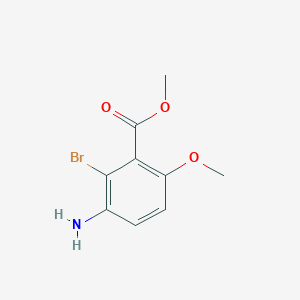
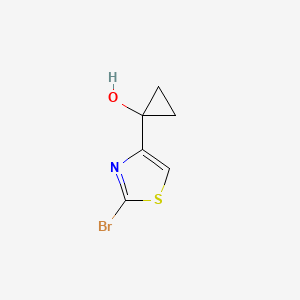

![(2E)-3-{4-[(dimethylcarbamoyl)sulfanyl]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B13474044.png)
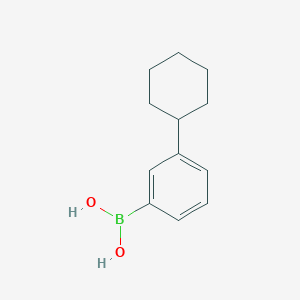
![tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate](/img/structure/B13474084.png)
